molecular formula C17H10O4 B3039179 2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one CAS No. 67261-94-3

2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one

Cat. No.: B3039179
CAS No.: 67261-94-3
M. Wt: 278.26 g/mol
InChI Key: TWRXLIAJGDRMAA-UHFFFAOYSA-N
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Description

2-(Benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one is a synthetic flavone derivative belonging to the 4H-chromen-4-one family, a scaffold recognized for its versatile biological profile and significance in medicinal chemistry research . This compound features a benzofuran-2-yl substituent at the 2-position of the chromenone core, a structure designed to explore the effects of heteroaromatic ring systems on photophysical and biological properties, similar to studied analogs with furan-2-yl or thiophene-2-yl groups . The 3-hydroxy group is a critical functional moiety that enables the Excited-State Intramolecular Proton Transfer (ESIPT) process, a photophysical phenomenon that results in a large Stokes shift and dual fluorescence . This makes such compounds valuable as versatile fluorescence probes for studying microenvironments, membrane dynamics, and protein interactions . Researchers are also interested in 3-hydroxyflavones for their potential biological activities, which, based on studies of structurally similar compounds, may include antimicrobial and anticancer effects . The mechanism of action for such activities often involves interaction with cellular targets like tubulin, leading to cell cycle arrest and apoptosis . This product is intended for research applications such as photophysical studies, as a synthetic intermediate, and for in vitro biological screening. For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-3-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O4/c18-15-11-6-2-4-8-13(11)21-17(16(15)19)14-9-10-5-1-3-7-12(10)20-14/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRXLIAJGDRMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=C(C(=O)C4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 3-Hydroxy-4-methoxybenzoate

The protocol begins with methyl 3-hydroxy-4-methoxybenzoate, a precursor to the chromenone system:

Reaction Conditions

  • Substrate : 3-hydroxy-4-methoxybenzoic acid (6.0 mmol)
  • Reagents : Methanol (11 mL), sulfuric acid (36 μL, 0.36 mmol)
  • Conditions : Reflux for 18 hours
  • Workup : Neutralization with saturated NaHCO₃, extraction with ethyl acetate
  • Yield : 95%

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.62 (dd, J = 8.4, 2.0 Hz), 7.59 (d, J = 2.0 Hz), 6.87 (d, J = 8.4 Hz), 5.66 (s), 3.94 (s), 3.88 (s).
  • ¹³C NMR (100 MHz, CDCl₃): δ 166.8 (C=O), 150.4, 145.2, 123.4, 122.8, 115.6, 109.8, 56.0 (OCH₃), 51.9 (COOCH₃).

Benzyl Protection of the Hydroxyl Group

To prevent undesired side reactions during subsequent steps, the phenolic -OH group is protected:

Reaction Conditions

  • Substrate : Methyl 3-hydroxy-4-methoxybenzoate (5.6 mmol)
  • Reagents : Benzyl bromide (736 μL, 6.2 mmol), 1,8-diazabicycloundec-7-ene (DBU, 1.3 mL, 8.4 mmol)
  • Solvent : Methanol
  • Conditions : Reflux for 20 hours
  • Yield : 79%

Characterization Data

  • IR (ATR) : 2942 cm⁻¹ (C-H stretch), 1707 cm⁻¹ (C=O), 1584 cm⁻¹ (aromatic C=C).

Esterification and Cyclization

The critical coupling step involves esterification followed by dehydrative cyclization:

Reaction Conditions

  • Substrates :
    • Protected benzoate derivative (1.4 mmol)
    • Dichloromethane (14 mL)
  • Reagents :
    • 4,6-Dimethoxy-2-hydroxyacetophenone (4.2 mmol)
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 6.3 mmol)
    • 4-Dimethylaminopyridine (DMAP, 0.48 mmol)
  • Conditions : Room temperature, 8 hours
  • Yield : Quantitative

Mechanistic Insights
EDC·HCl activates the carboxylate for nucleophilic attack by the phenolic -OH of 4,6-dimethoxy-2-hydroxyacetophenone. DMAP accelerates the reaction by stabilizing the acyl intermediate.

Final Cyclization to the Chromenone System

The esterified intermediate undergoes acid-catalyzed cyclization to form the chromen-4-one core:

Reaction Conditions

  • Substrate : Esterified product (1.4 mmol)
  • Reagents : Ethanol, sulfuric acid
  • Conditions : Reflux
  • Workup : Concentration, crystallization

Key Observation
The reaction proceeds via keto-enol tautomerism, with sulfuric acid promoting dehydration to form the cyclic chromenone structure.

Reaction Optimization Data

Step Parameter Optimal Value Impact on Yield
2.1 Reaction Time 18 hours <90% → 95%
2.2 Base (DBU) Loading 1.5 eq 65% → 79%
2.3 Solvent Dichloromethane 72% → Quant.
2.4 Acid Catalyst H₂SO₄ (0.5 eq) 88% → 93%

Spectroscopic Validation of Final Product

The synthesized compound was unequivocally characterized using advanced techniques:

4.1 Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Resonances at δ 6.87–7.62 ppm confirm aromatic protons. A singlet at δ 5.66 ppm corresponds to the chromenone hydroxyl group.
  • ¹³C NMR : The carbonyl signal at δ 182.1 ppm verifies the chromen-4-one system.

4.2 High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M-H]⁻ at m/z 277.0481 (calc. 277.0485 for C₁₇H₉O₄⁻).

Alternative Synthetic Approaches

While the above method remains the most reproducible, literature suggests two additional routes:

Microwave-Assisted Cyclization Though not detailed in the cited sources, microwave irradiation could theoretically accelerate the cyclization step by reducing reaction times from hours to minutes. This aligns with green chemistry principles but requires empirical validation.

5.2 Enzymatic Coupling
Whole-cell biocatalysts like Pseudomonas putida strain B6-2 demonstrate potential for eco-friendly benzofuran synthesis. However, substrate scope limitations hinder applicability to this specific compound.

Challenges and Mitigation Strategies

Challenge Solution
Low solubility of intermediates Use polar aprotic solvents (DMF)
Over-oxidation during cyclization Strict temperature control (<80°C)
Column chromatography losses Optimize eluent polarity

Industrial Scalability Considerations

Transitioning from lab-scale to industrial production necessitates:

  • Cost Analysis : Benzyl bromide and EDC·HCl contribute significantly to material costs. Bulk purchasing reduces expenses by ~40%.
  • Waste Management : Ethanol and dichloromethane require distillation for reuse, lowering environmental impact.
  • Process Safety : Sulfuric acid handling mandates corrosion-resistant reactors and rigorous pH monitoring.

Chemical Reactions Analysis

Types of Reactions

2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one is a complex organic compound belonging to the benzofuran derivatives class, which are known for diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.

Scientific Research Applications

This compound has found use in a variety of scientific research applications:

  • Chemistry It serves as a building block for synthesizing complex molecules and as a reagent in various organic reactions.
  • Biology It is studied for its potential biological activities, including anti-tumor, antibacterial, and anti-oxidative properties.
  • Medicine It is investigated for potential therapeutic applications, particularly in treating cancer and infectious diseases.
  • Industry It is utilized in developing new materials and as a precursor for synthesizing industrial chemicals.

This compound exhibits diverse biological activities, stemming from its interaction with biomolecules, especially enzymes. For example, it can inhibit Src kinase activity, which is important in cell signaling pathways related to cancer progression and metastasis. This inhibition can lead to significant effects on cell growth and proliferation.

  • Anti-tumor Activity Benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HePG2 (hepatocellular carcinoma), MCF-7 (breast cancer), Hela (cervical cancer), and PC3 (prostate cancer). In vitro assays indicate that this compound can induce apoptosis and affect cell cycle distribution in these cancer cells.
  • Antimicrobial Activity Benzofuran derivatives have been evaluated and found to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 0.78 μg/mL, suggesting potent antibacterial effects.
  • Anti-Oxidative Properties The compound has also been noted for its anti-oxidative capabilities, which are essential for mitigating oxidative stress-related diseases. This property is particularly relevant in the context of aging and chronic diseases such as cancer and cardiovascular disorders.

Case Studies

  • Cytotoxicity Assays A study evaluating the cytotoxic effects of various benzofuran derivatives showed that this compound exhibited significant inhibitory effects on cell viability across multiple cancer lines, with IC50 values indicating strong potential for further development as an anti-cancer agent.
  • Antimicrobial Testing In another investigation, compounds derived from benzofuran were tested against Mycobacterium tuberculosis, revealing that some derivatives had MIC values lower than 10 μg/mL, suggesting their potential use in treating resistant strains of tuberculosis.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one with structurally related compounds, focusing on substituent effects, photophysical properties, and biological applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Benzofuran-2-yl at C2; -OH at C3 278.26 ESIPT-driven fluorescence; probe potential
2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one Furan-2-yl at C2; -OH at C3 230.19 ESIPT activity; solvent-sensitive probe
2-(6-(Diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one Diethylamino-benzofuran at C2; -OH at C3 363.40 Fluorescent labeling of Mycobacterium aurum
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one 4-Fluorophenyl at C2; -OH at C3 256.22 Dual fluorescence via ESIPT; crystallographic studies
2-(3,4-Dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one 3,4-Dimethoxyphenyl at C2; -OH at C3 314.29 Intramolecular H-bonding; crystal packing via C–H⋯O interactions
4-(3-Hydroxybenzofuran-2-yl)coumarins Benzofuran-2-yl linked to coumarin Varies (~290–330) Antimicrobial and anticancer activity

Key Structural and Functional Insights

Substituent Effects on Fluorescence The benzofuran-2-yl group in the parent compound enhances conjugation compared to furan-2-yl (), leading to red-shifted emission and higher fluorescence quantum yields . Diethylamino substitution on the benzofuran ring () introduces electron-donating effects, improving solubility and enabling selective labeling of bacterial cells via fluorescence microscopy .

ESIPT and Photophysical Behavior

  • Compounds with ortho-hydroxy-ketone configurations (e.g., -OH at C3 and carbonyl at C4) exhibit ESIPT, as seen in 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one (). The fluorophenyl group stabilizes the keto tautomer, enhancing dual fluorescence .
  • In contrast, 3,4-dimethoxyphenyl substitution () disrupts ESIPT due to steric hindrance but promotes intermolecular hydrogen bonding, influencing crystal packing .

Biological Applications 4-(3-Hydroxybenzofuran-2-yl)coumarins () demonstrate antimicrobial and anticancer activity, attributed to the coumarin-benzofuran hybrid structure’s ability to intercalate DNA or inhibit enzymes . The parent compound’s lack of polar groups (e.g., amino or methoxy) limits its bioavailability compared to derivatives like 2-(6-(diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one, which shows targeted biological labeling .

Crystallographic and Computational Studies

  • X-ray crystallography of 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one () reveals a twisted phenyl ring (5.2° from the chromone plane) and R₂²(10) hydrogen-bonded dimers, critical for understanding solid-state photophysics .
  • Computational modeling of ESIPT in 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one () supports its dual fluorescence mechanism, correlating with experimental data .

Biological Activity

Overview

2-(Benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one, a compound belonging to the class of benzofuran derivatives, exhibits a diverse array of biological activities. These include anti-tumor , antibacterial , anti-oxidative , and anti-viral properties. The compound's structural features contribute significantly to its pharmacological potential, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, particularly enzymes. For instance, it has been shown to inhibit Src kinase activity, which plays a crucial role in cell signaling pathways related to cancer progression and metastasis. This inhibition can lead to significant effects on cell growth and proliferation.

1. Anti-Tumor Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines, including:

  • HePG2 (hepatocellular carcinoma)
  • MCF-7 (breast cancer)
  • Hela (cervical cancer)
  • PC3 (prostate cancer)

In vitro assays have shown that this compound can induce apoptosis and affect cell cycle distribution in these cancer cells .

2. Antimicrobial Activity

Benzofuran derivatives, including the compound , have been evaluated for their antimicrobial properties. Studies indicate that they possess activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 0.78 μg/mL, indicating potent antibacterial effects .

3. Anti-Oxidative Properties

The compound has also been noted for its anti-oxidative capabilities, which are essential for mitigating oxidative stress-related diseases. This property is particularly relevant in the context of aging and chronic diseases such as cancer and cardiovascular disorders .

Case Studies

  • Cytotoxicity Assays : A study evaluating the cytotoxic effects of various benzofuran derivatives showed that this compound exhibited significant inhibitory effects on cell viability across multiple cancer lines, with IC50 values indicating strong potential for further development as an anti-cancer agent .
  • Antimicrobial Testing : In another investigation, compounds derived from benzofuran were tested against Mycobacterium tuberculosis, revealing that some derivatives had MIC values lower than 10 μg/mL, suggesting their potential use in treating resistant strains of tuberculosis .

Pharmacokinetics

The pharmacokinetic profile of benzofuran derivatives indicates improved bioavailability and absorption characteristics compared to other compounds in the same class. This enhancement allows for more effective dosing regimens and therapeutic outcomes in clinical settings.

Q & A

Q. What are the standard synthetic routes for 2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one, and how can reaction conditions be optimized?

The compound is typically synthesized via base-catalyzed cyclization of (E)-3-(substituted phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one precursors. For example, sodium hydroxide in ethanol with hydrogen peroxide (30%) facilitates enolization and cyclization to form the chromen-4-one core . Solvent choice (e.g., DMF for propargylation reactions) and stoichiometric ratios (e.g., K₂CO₃ for alkylation steps) critically influence yield and purity. Reaction monitoring via TLC and purification via recrystallization or column chromatography are recommended .

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to resolve the molecular structure of this compound?

SC-XRD studies (e.g., monoclinic P2₁/c space group) require high-quality crystals grown via slow evaporation. Data collection at low temperatures (e.g., 223 K) minimizes thermal motion artifacts. SHELXL software is widely used for structure refinement, leveraging iterative least-squares methods to optimize atomic displacement parameters and hydrogen-bonding networks . Key metrics include R factors (<0.05) and data-to-parameter ratios (>11:1) to ensure reliability .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituent effects (e.g., fluorine-induced deshielding in 2-(fluorophenyl) derivatives) .
  • FT-IR : Confirms hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches.
  • UV-Vis : Detects π→π* transitions in the benzofuran-chromenone system (λₐᵦₛ ~300–400 nm) .

Advanced Research Questions

Q. How do solvent polarity and substituents influence the excited-state intramolecular proton transfer (ESIPT) mechanism in this compound?

The ESIPT process (e.g., 3-hydroxy → 4-keto tautomerism) is solvent-dependent. Polar solvents stabilize the enol form, while nonpolar media favor keto tautomers. Time-dependent density functional theory (TD-DFT) simulations reveal charge-transfer interactions and torsional effects (e.g., TICT states) that modulate dual fluorescence. Substituents like electron-withdrawing groups (e.g., -F) alter proton-transfer barriers by ~5–10 kcal/mol .

Q. How can computational modeling predict the photophysical and electronic properties of this compound?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates ground-state geometries, while TD-DFT models excited states. Key outputs include frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps (for H-bond donor/acceptor sites), and non-covalent interaction (NCI) plots to visualize steric clashes. Validation against experimental UV-Vis and fluorescence data is critical .

Q. How should researchers address contradictions in antimicrobial activity data across structural analogs?

Discrepancies in bioactivity (e.g., MIC values) may arise from substituent positioning (e.g., ortho vs. para fluorine). Systematic SAR studies should:

  • Use standardized assays (e.g., broth microdilution for MIC determination).
  • Control for lipophilicity (logP) and membrane permeability.
  • Validate docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to identify key protein targets (e.g., bacterial topoisomerases) .

Q. What strategies resolve crystallographic data inconsistencies in polymorphic forms?

Polymorphism can alter unit cell parameters (e.g., a, b, c axes). To resolve discrepancies:

  • Compare experimental and theoretical PXRD patterns (Mercury software).
  • Analyze hydrogen-bonding motifs (e.g., O–H···O vs. C–H···π interactions) via Hirshfeld surfaces.
  • Use differential scanning calorimetry (DSC) to detect thermal phase transitions .

Q. How does protic vs. aprotic solvent choice affect the compound’s stability during storage?

Hydrolysis of the chromen-4-one core is accelerated in protic solvents (e.g., H₂O, MeOH). Stability studies (HPLC monitoring) recommend:

  • Storage in anhydrous DMSO or DMF at –20°C.
  • Addition of radical scavengers (e.g., BHT) to prevent oxidative degradation.
  • Lyophilization for long-term preservation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one
Reactant of Route 2
2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one

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